N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine
Overview
Description
N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine: is a chemical compound with the molecular formula C14H22NO2P. It is known for its unique structure, which includes a dioxaphosphepin ring system. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzo[e][1,3,2]dioxaphosphepin derivative with diisopropylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature and time can vary depending on the specific protocol used .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine is used in a variety of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers or other reactive sites in a molecule. This interaction can influence the reactivity and properties of the target molecule, making it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
N,N-Diethyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine: This compound has similar structural features but with ethyl groups instead of isopropyl groups.
N,N-Dimethyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine: Another similar compound with methyl groups.
Uniqueness: N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine is unique due to its specific substituents, which can influence its reactivity and interactions. The isopropyl groups provide steric hindrance and can affect the compound’s behavior in chemical reactions compared to its ethyl or methyl analogs .
Properties
IUPAC Name |
N,N-di(propan-2-yl)-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO2P/c1-11(2)15(12(3)4)18-16-9-13-7-5-6-8-14(13)10-17-18/h5-8,11-12H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOHSXSNRKLADL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P1OCC2=CC=CC=C2CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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